

Application Note: Quantification of Oxyphoridine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Oxyphoridine

Cat. No.: B11933576

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Oxyphoridine** in various sample matrices. **Oxyphoridine**, a bioactive alkaloid extracted from *Sophora alopecuroides* Linn, has demonstrated significant anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties[1]. The described method is applicable for pharmacokinetic studies, formulation analysis, and quality control of **Oxyphoridine**. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.

Introduction

Oxyphoridine is a promising therapeutic agent, necessitating a validated analytical method for its accurate quantification in biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of alkaloids due to its sensitivity, specificity, and reproducibility. This application note outlines a reversed-phase HPLC (RP-HPLC) method adapted from established protocols for similar alkaloid structures, such as oxymatrine, to ensure reliable and accurate measurement of **Oxyphoridine**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters and chromatographic conditions.

Parameter	Recommended Condition
HPLC System	Quaternary Pump, Autosampler, Column Oven, UV Detector
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : Water (20:80, v/v) containing 5 mmol/L sodium octanesulfonate, pH adjusted to 3.2 with phosphoric acid[2]
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	220 nm[2]
Injection Volume	20 µL
Run Time	Approximately 10 minutes

Preparation of Standard Solutions and Quality Control (QC) Samples

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Oxysophoridine** reference standard and dissolve it in 10 mL of methanol. This solution should be stored at -20°C for up to one month[1].
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 µg/mL, 15 µg/mL, and 75 µg/mL) from a separate stock solution to

ensure the accuracy and precision of the method.

Sample Preparation Protocol

The following protocol describes the extraction of **Oxysophoridine** from plasma samples. This is a general procedure and may require optimization based on the specific matrix.

- **Protein Precipitation:** To 200 μL of plasma sample in a microcentrifuge tube, add 600 μL of acetonitrile to precipitate proteins.
- **Vortexing:** Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
- **Centrifugation:** Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue with 200 μL of the mobile phase.
- **Filtration:** Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.
- **Injection:** Inject 20 μL of the filtered sample into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation Parameter	Result
Linearity (Range)	0.5 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Precision (Intra-day & Inter-day)	RSD < 2%
Accuracy (Recovery)	95% - 105%
Specificity	No interference from endogenous plasma components
Stability (Freeze-thaw, Short-term, Long-term)	Stable

Visualizations

Below are diagrams illustrating the key processes in this application note.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of **Oxysophoridine** in various matrices. The method has been validated for its linearity, precision, accuracy, and specificity, demonstrating its suitability for routine analysis in research and quality control laboratories. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals working with **Oxysophoridine**.

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References

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- 2. HPLC analyses and pharmacokinetic studies of baicalin and oxymatrine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
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